1-Methoxy-3-phenylsulfanyl-benzene

Übersicht

Beschreibung

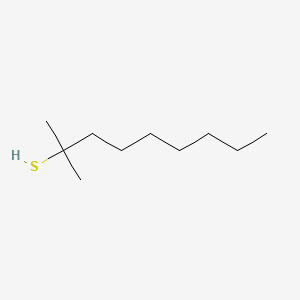

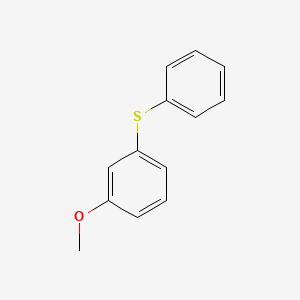

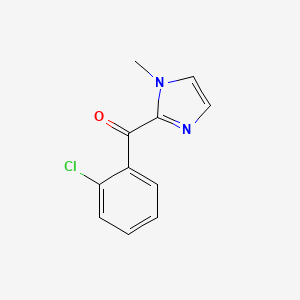

1-Methoxy-3-phenylsulfanyl-benzene, also known as m-phenoxyanisole , is an organic compound with the chemical formula C₁₃H₁₂OS . It belongs to the class of chalcone derivatives and exhibits interesting structural features. Chalcones are open-chain compounds that serve as precursors for various flavonoids and isoflavonoids. The molecule consists of two aromatic (phenyl) rings connected by an α,β-unsaturated carbonyl system, specifically a 1,3-diphenyl-2-propen-1-one derivative .

Synthesis Analysis

Additionally, computational methods, specifically density functional theory (DFT) , have been employed to optimize the molecular structure. The B3LYP/6-311+ +G(d,p) basis set was used for this purpose. The optimized geometry obtained through DFT helps confirm the minimum energy conformation of the molecule .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Methoxy-3-phenylsulfanyl-benzene has been utilized in various chemical synthesis processes. For instance, it is involved in the preparation of 1-alkenyl phenyl sulfides through nickel(II)-complexes catalyzed coupling reactions with Grignard reagents, yielding high-purity products (Sugimura & Takei, 1984). Additionally, it plays a role in the synthesis of complex organic structures like pillar[5]arenes, with its alkoxy groups arranged to avoid steric interactions, enabling the encapsulation of guest molecules like CH3CN (Kou et al., 2010).

Catalysis and Reactions

In catalytic processes, this compound is significant. Its derivatives have been used in facile routes for producing benzofurans and benzothiophenes, where its reactions with various reagents proceed smoothly and with broad functional group tolerance (Sheng, Fan, & Wu, 2014). Moreover, it is essential in developing highly water-soluble disulfonated tetrazolium salts used as indicators in biochemical assays (Ishiyama et al., 1997).

Crystallography and Structural Analysis

The compound is also relevant in crystallography and structural analysis. Studies involving its derivatives have provided insights into molecular crystal structures, such as the crystal structures of 3-[1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl]-1-[4-(methyl/methoxy phenyl)]-2-phenyl-propane-1-one, revealing information about molecular interactions and stability (Palani et al., 2006).

Molecular Interactions and Properties

Investigations into the effects of σ(C-Se)-π hyperconjugation in derivatives of this compound have provided valuable insights into molecular interactions and properties, influencing the development of new chemical compounds (White & Blanc, 2014).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, derivatives of this compound have been explored for their potential therapeutic applications. For instance, the synthesis and antioxidant activity of various derivatives have been studied, contributing to the understanding of radical scavenging properties in potential therapeutic agents (Lavanya, Padmavathi, & Padmaja, 2014).

Eigenschaften

IUPAC Name |

1-methoxy-3-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHOCDBZCXLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184748 | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30723-54-7 | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030723547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)